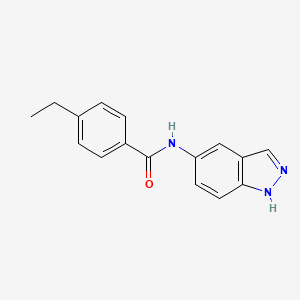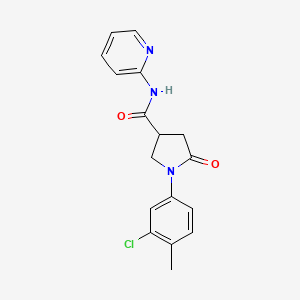![molecular formula C17H21N5O2 B5434552 N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride](/img/structure/B5434552.png)
N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride, also known as GPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrazolyl-benzamides and has been shown to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to act as a potent and selective inhibitor of glycine transporter 1 (GlyT1), which plays a crucial role in regulating glycine levels in the brain. This inhibition leads to an increase in glycine levels, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors that are involved in learning and memory processes.
In oncology, this compound has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The mechanism of action is thought to involve the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of cell proliferation and apoptosis.
In immunology, this compound has been shown to modulate the activity of immune cells, including T cells and dendritic cells. Specifically, this compound has been shown to inhibit the production of pro-inflammatory cytokines and enhance the production of anti-inflammatory cytokines, suggesting a potential therapeutic application in autoimmune diseases.
Mecanismo De Acción
The mechanism of action of N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride varies depending on the specific application. In neuroscience, this compound acts as a potent and selective inhibitor of GlyT1, which leads to an increase in glycine levels and enhances the activity of NMDA receptors. In oncology, this compound inhibits DPP-IV, which is involved in the regulation of cell proliferation and apoptosis. In immunology, this compound modulates the activity of immune cells, including T cells and dendritic cells, by inhibiting the production of pro-inflammatory cytokines and enhancing the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects depending on the specific application. In neuroscience, this compound enhances the activity of NMDA receptors, which are involved in learning and memory processes. In oncology, this compound exhibits anti-tumor activity by inhibiting the enzyme DPP-IV. In immunology, this compound modulates the activity of immune cells, including T cells and dendritic cells, by inhibiting the production of pro-inflammatory cytokines and enhancing the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride in lab experiments is its specificity for GlyT1 inhibition, which allows for the selective modulation of glycine levels in the brain. Additionally, this compound has been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for therapeutic applications. However, one limitation of using this compound in lab experiments is its limited solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride. In neuroscience, further research is needed to explore the potential therapeutic applications of this compound in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. In oncology, further research is needed to elucidate the mechanism of action of this compound and to explore its potential as a therapeutic agent in combination with other anti-cancer drugs. In immunology, further research is needed to explore the potential therapeutic applications of this compound in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to optimize the synthesis and formulation of this compound for improved solubility and bioavailability.
Métodos De Síntesis
The synthesis of N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]benzamide hydrochloride involves the reaction of 1-(4-piperidinyl)-1H-pyrazole-5-carboxylic acid with glycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with benzoyl chloride to obtain the final product, this compound hydrochloride.
Propiedades
IUPAC Name |
N-[2-[1-(2-aminoacetyl)piperidin-4-yl]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c18-12-16(23)21-10-7-14(8-11-21)22-15(6-9-19-22)20-17(24)13-4-2-1-3-5-13/h1-6,9,14H,7-8,10-12,18H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJWTTXRNNORMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=CC=N2)NC(=O)C3=CC=CC=C3)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[rel-(1R,3S)-3-({4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}carbonyl)cyclopentyl]amine hydrochloride](/img/structure/B5434469.png)
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5434475.png)
![5-acetyl-N-[(2-methylphenyl)(pyridin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B5434482.png)
![N-[2-(4-fluorophenyl)ethyl]ethanesulfonamide](/img/structure/B5434490.png)
![1-acetyl-N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5434507.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B5434527.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-propoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5434533.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5434538.png)
![2-{[4-(allyloxy)-3-methoxybenzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B5434541.png)


![N-benzyl-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5434575.png)
![7-(3-chloro-4-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5434581.png)